Acrihellin

Description

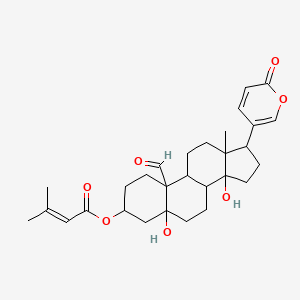

Structure

2D Structure

3D Structure

Properties

CAS No. |

67696-82-6 |

|---|---|

Molecular Formula |

C29H38O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |

InChI Key |

RIOSSPWEPWYRLD-SBQWKNPYSA-N |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |

Canonical SMILES |

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |

Appearance |

Solid powder |

Other CAS No. |

67696-82-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Acrihellin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrihellin is a potent cardiac glycoside whose mechanism of action centers on the specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane. This inhibition leads to a cascade of downstream effects, most notably an increase in intracellular calcium concentration, which underlies its positive inotropic effect on cardiac muscle. This guide provides a detailed examination of this compound's molecular interactions, the resultant signaling pathways, and the experimental methodologies used to elucidate its function.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein found in the plasma membrane of most animal cells. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP.

This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its pumping activity. The consequence of this inhibition is an increase in the intracellular sodium concentration.

Downstream Effects on Intracellular Ion Concentrations

The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). Under normal physiological conditions, the NCX extrudes calcium from the cell. However, as the intracellular sodium level rises due to Na+/K+-ATPase inhibition, the electrochemical gradient driving sodium into the cell is reduced. This diminishes the efficiency of the NCX in pumping calcium out of the cell, leading to an accumulation of intracellular calcium ([Ca2+]i). The increased [Ca2+]i in cardiac myocytes enhances the force of contraction, which is the basis of the positive inotropic effect of cardiac glycosides.

Quantitative Data

| Parameter | Value | Tissue | Reference |

| Positive Inotropic Effect | Dose-dependent increase in contractility | Guinea Pig Left Atria | [1] |

Note: The available literature points to a dose-response curve for this compound in guinea pig atria, but specific concentration-response data points are not detailed.

Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides is known to trigger various downstream signaling cascades beyond the direct effects on ion concentrations. While specific studies on this compound's signaling are limited, the established pathways for this class of compounds are likely to be relevant.

Src Kinase and Epidermal Growth Factor Receptor (EGFR) Transactivation

The Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation.

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular calcium and downstream signaling.

Induction of Apoptosis

In some cell types, particularly cancer cells, the sustained increase in intracellular calcium and the activation of signaling pathways like ERK can lead to the induction of apoptosis. This is a complex process involving the activation of caspases and the mitochondrial apoptotic pathway.

Experimental Protocols

The following are generalized protocols that are representative of the methods used to study the mechanism of action of cardiac glycosides like this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of Na+/K+-ATPase in the presence of an inhibitor.

-

Preparation of Enzyme: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme preparation.

-

Enzyme Reaction: Initiate the reaction by adding ATP. The reaction is allowed to proceed for a defined time at 37°C.

-

Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

Caption: Workflow for determining the inhibitory potency of this compound on Na+/K+-ATPase activity.

Measurement of Intracellular Calcium Concentration

This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium levels.

-

Cell Culture: Plate cells (e.g., cardiomyocytes or a relevant cell line) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.

-

Compound Addition: Add this compound at the desired concentration to the cells.

-

Time-Lapse Imaging: Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

Conclusion

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium and subsequently calcium, which is the basis for its cardiotonic properties. Furthermore, this initial event can trigger a complex network of downstream signaling pathways that can influence cell fate, including proliferation and apoptosis. Further research is warranted to delineate the specific signaling cascades modulated by this compound in various cell types to fully understand its therapeutic potential and toxicological profile.

References

Acrihellin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acrihellin is a semisynthetic cardioactive steroid, derived from hellebrigenin, that has demonstrated potent positive inotropic effects on the myocardium.[1] As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. All quantitative data from cited preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized.

Mechanism of Action

The primary molecular target of this compound is the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[2] Inhibition of this pump by this compound leads to a cascade of events culminating in an increased force of myocardial contraction.

Inhibition of Na+/K+-ATPase

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in a phosphorylated conformation that prevents the transport of sodium (Na+) out of the cell and potassium (K+) into the cell.[4] This leads to an accumulation of intracellular Na+.

Increased Intracellular Calcium

The elevated intracellular Na+ concentration alters the electrochemical gradient across the sarcolemma, which in turn affects the function of the sodium-calcium (Na+/Ca2+) exchanger. The Na+/Ca2+ exchanger typically functions to extrude calcium (Ca2+) from the cell. However, with the reduced Na+ gradient, the driving force for Ca2+ extrusion is diminished, leading to an increase in the intracellular Ca2+ concentration.

Enhanced Myocardial Contractility

The increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). This results in a greater Ca2+ load within the SR. During subsequent action potentials, the release of this larger store of Ca2+ from the SR leads to a more significant interaction between actin and myosin filaments, resulting in a stronger myocardial contraction (positive inotropic effect).

Signaling Pathways

Beyond its direct impact on ion exchange, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can also initiate intracellular signaling cascades. This involves the interaction of the Na+/K+-ATPase with neighboring proteins, such as the non-receptor tyrosine kinase Src. Activation of Src can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the generation of reactive oxygen species (ROS), which can further modulate cellular function.

Figure 1. Signaling pathway of this compound leading to increased myocardial contractility.

Quantitative Data

While several studies have characterized the pharmacological effects of this compound, specific quantitative data such as IC50 and EC50 values are not consistently reported in publicly available literature. The following tables summarize the available comparative and qualitative data.

| Parameter | Species/Preparation | Effect of this compound | Reference |

| Inotropic Effect | Isolated Guinea Pig Atria | Positive inotropic effect; dose-response curve similar to ouabain. | |

| Langendorff Heart | Stronger positive inotropic effect compared to digoxin. | ||

| Dogs and Cats | Increases contractile force of the myocardium. | ||

| Action Potential | Sheep Cardiac Purkinje Fibers | Diminished action potential duration and plateau phase. | |

| Sheep Cardiac Purkinje Fibers | Shortened effective refractory periods. | ||

| Sheep Cardiac Purkinje Fibers | Slightly decreased upstroke velocity (dV/dtmax). | ||

| Inward Currents | Sheep Cardiac Purkinje Fibers | Reduction in time-dependent slow inward current. |

Table 1. Summary of Pharmacological Effects of this compound.

| Parameter | This compound vs. Digoxin | This compound vs. Methyldigoxin | Reference |

| Inotropic Potency (weight basis) | More effective | More effective | |

| Inotropic Potency (molar basis) | Equivalent | Equivalent | |

| Therapeutic Index | Not directly compared | Similar | |

| Absorption (intraduodenal) | Better | Comparable |

Table 2. Comparative Efficacy and Pharmacokinetics of this compound.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the cardioactive properties of steroids like this compound. Specific parameters for this compound studies are noted where available, but a complete detailed protocol for this compound is not available in the reviewed literature.

Langendorff Isolated Heart Preparation

This ex vivo technique allows for the assessment of cardiac function in an isolated heart, free from systemic physiological influences.

Objective: To measure the direct inotropic and chronotropic effects of this compound on the heart.

General Protocol:

-

Animal Preparation: A small mammal (e.g., guinea pig, rat) is anesthetized.

-

Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated onto the Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

-

Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures left ventricular developed pressure (LVDP), an index of contractility. Heart rate is also monitored.

-

Drug Administration: After a stabilization period, this compound is added to the perfusate at various concentrations to establish a dose-response relationship.

Figure 2. Experimental workflow for the Langendorff isolated heart preparation.

Voltage Clamp Studies on Cardiac Purkinje Fibers

The voltage clamp technique allows for the measurement of ion currents across the cell membrane while holding the membrane potential at a set level.

Objective: To determine the effects of this compound on specific ion channels and the characteristics of the cardiac action potential.

General Protocol:

-

Preparation: Cardiac Purkinje fibers are isolated from a sheep heart.

-

Microelectrode Impalement: Two microelectrodes are inserted into a single Purkinje fiber. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: A feedback amplifier compares the measured membrane potential to a command potential and injects the necessary current to hold the membrane potential at the desired level.

-

Protocol Application: A series of voltage steps (a voltage clamp protocol) are applied to elicit and measure specific ionic currents, such as the fast sodium current and the slow inward calcium current.

-

Drug Application: The preparation is superfused with a control solution, and baseline currents are recorded. Then, a solution containing this compound is superfused, and the effects on the ionic currents are measured.

-

Data Analysis: The recorded currents are analyzed to determine changes in current amplitude, kinetics, and voltage-dependence.

Figure 3. Experimental workflow for voltage clamp studies.

Clinical Studies

A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of clinical trials of this compound in humans. Its development appears to have been limited to preclinical studies.

Conclusion

This compound is a potent cardioactive steroid with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. Preclinical studies have demonstrated its significant positive inotropic effects, which are stronger than those of digoxin. Its effects on the cardiac action potential are consistent with its mechanism of action. While detailed quantitative data and specific experimental protocols for this compound are scarce in the public domain, the general principles of its action and the methodologies for its study are well-established within the field of cardiac glycoside research. The absence of clinical trial data suggests that its development for therapeutic use in humans has not been pursued. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development interested in cardioactive compounds.

References

- 1. The role of intracellular Ca ions in the therapeutic and toxic effects of cardiac glycosides and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Inotropic Effects of Cardiac Glycosides on the Myocardium

Note to the Reader: Initial searches for the compound "Acrihellin" did not yield any specific scientific literature. Therefore, this guide focuses on Digoxin , a well-characterized and clinically significant cardiac glycoside, to provide a comprehensive overview of the positive inotropic effects on the myocardium as requested. Digoxin serves as a representative example of this class of drugs.

Executive Summary

Digoxin, a cardiac glycoside derived from the Digitalis lanata plant, exerts a positive inotropic (contractility-enhancing) effect on the heart muscle.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in myocardial cell membranes.[3][4] This inhibition leads to a cascade of ionic events, culminating in an increased concentration of intracellular calcium available to the contractile proteins, thereby strengthening myocardial contraction.[1] While historically a cornerstone in the treatment of heart failure and certain arrhythmias, its use is now more selective due to a narrow therapeutic index. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental protocols used to study the inotropic properties of Digoxin.

Core Mechanism of Positive Inotropy

The positive inotropic effect of Digoxin is a direct consequence of its interaction with the Na+/K+-ATPase enzyme, an integral protein in the sarcolemma of cardiomyocytes.

-

Inhibition of Na+/K+-ATPase: Digoxin binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump. This binding inhibits the pump's activity, which is responsible for extruding 3 Na+ ions from the cell in exchange for 2 K+ ions.

-

Increased Intracellular Sodium: The inhibition of the pump leads to a gradual increase in the intracellular sodium concentration ([Na+]i).

-

Altered Na+/Ca2+ Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. Consequently, less calcium is removed from the cardiomyocyte.

-

Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration ([Ca2+]i). This leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) during diastole.

-

Enhanced Contractility: During subsequent action potentials, the SR releases a larger amount of Ca2+, making more calcium available to bind to the myofilament protein Troponin-C. This enhances the interaction between actin and myosin, resulting in a more forceful myocardial contraction.

Signaling Pathway Visualization

Caption: Digoxin's mechanism of action on the myocardium.

Quantitative Data on Inotropic Effects

The effects of Digoxin on myocardial contractility are dose-dependent. Below are tables summarizing key quantitative findings from various studies.

Table 1: Dose-Response and Efficacy in Experimental Models

| Parameter | Species / Preparation | Digoxin Concentration | Observed Effect | Citation |

| ED50 | Isolated Rat Heart | 2.4 x 10⁻⁵ M | 50% of maximal positive inotropic effect. | |

| Effective Range | Isolated Rat Heart | 8 x 10⁻⁶ M to 6 x 10⁻⁵ M | Positive inotropic concentration range. | |

| Maximal Effect | Isolated Rat Heart | ~6 x 10⁻⁵ M | ~100% increase in inotropic effect. | |

| Onset of Inotropy | Human Ventricular Muscle | 0.1 µmol/L | Start of positive inotropic effect. | |

| Maximal Inotropy | Human Ventricular Muscle | 1 µmol/L | Maximal increase in force of contraction. | |

| dP/dt max | Human (in vivo) | 500 µg IV bolus | Progressive increase, reaching +18.5% at 27 min. |

Table 2: Clinical Therapeutic and Toxic Concentrations

| Parameter | Medium | Concentration | Notes | Citation |

| Therapeutic Range | Plasma | 0.5 - 1.5 ng/mL | Narrow therapeutic window. | |

| Toxic Level | Plasma | > 2.0 ng/mL | Increased risk of fatal cardiac arrhythmias. | |

| Oral Maintenance Dose | Adult | 125 - 250 µg daily | For ventricular rate control. |

Detailed Experimental Protocols

Studying the inotropic effects of compounds like Digoxin requires robust experimental models. The following are detailed methodologies for key assays.

Protocol: Assessment of Inotropy in an Isolated Perfused Heart (Langendorff)

This ex vivo technique allows for the study of cardiac function independent of systemic neuronal and hormonal influences.

Objective: To measure the direct inotropic effects of Digoxin on the whole heart.

Methodology:

-

Animal Preparation: Anesthetize a laboratory animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.

-

Heart Excision: Rapidly excise the heart and immediately place it in ice-cold, heparinized cardioplegic solution (e.g., Krebs-Henseleit buffer) to arrest contraction and prevent ischemic damage.

-

Aortic Cannulation: Identify the aorta and cannulate it. Mount the cannula onto the Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion through the aorta with an oxygenated (95% O₂, 5% CO₂) and warmed (37°C) physiological salt solution (e.g., Tyrode's solution). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries to supply the myocardium.

-

Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

-

Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline parameters are recorded.

-

Drug Administration: Introduce Digoxin into the perfusate at varying concentrations to establish a dose-response curve.

-

Data Acquisition: Continuously record key parameters, including:

-

Left Ventricular Developed Pressure (LVDP)

-

Maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmin)

-

Heart Rate (HR)

-

Coronary Perfusion Pressure

-

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Protocol: Isolation of Adult Ventricular Myocytes

This protocol yields single, viable cardiomyocytes for cellular-level investigations.

Objective: To isolate individual heart muscle cells for studying cellular mechanisms.

Methodology:

-

Heart Perfusion: Prepare and mount the heart on a Langendorff apparatus as described in Protocol 4.1.

-

Calcium-Free Perfusion: Perfuse the heart for a short period (e.g., 4-5 minutes) with a Ca²⁺-free Tyrode solution to wash out blood and dissociate intercalated discs.

-

Enzymatic Digestion: Switch the perfusate to a solution containing digestive enzymes, typically collagenase and protease, with a low Ca²⁺ concentration. Continue perfusion until the heart tissue becomes soft and pale.

-

Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in the enzyme solution to release individual cells.

-

Filtration and Centrifugation: Filter the cell suspension to remove undigested tissue. Gently centrifuge the filtrate to pellet the cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cells in a stepwise manner to prevent calcium overload and cell death.

-

Cell Viability Assessment: Assess the yield of viable cells, which are typically identified by their rod shape, clear striations, and quiescence in the absence of stimulation.

Caption: Workflow for isolating adult ventricular cardiomyocytes.

Protocol: Measurement of Intracellular Calcium Transients

This method directly visualizes the changes in intracellular calcium that underpin the inotropic effect.

Objective: To measure changes in the amplitude and kinetics of [Ca²⁺]i transients in isolated cardiomyocytes following Digoxin application.

Methodology:

-

Cell Preparation: Use freshly isolated, viable ventricular myocytes from Protocol 4.2.

-

Dye Loading: Incubate the myocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping the fluorescent indicator inside.

-

Microscopy Setup: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse with a physiological buffer.

-

Field Stimulation: Electrically pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) to elicit regular contractions and Ca²⁺ transients.

-

Baseline Recording: Record baseline fluorescence signals. The intensity of the fluorescence is proportional to the concentration of intracellular calcium.

-

Digoxin Application: Perfuse the cells with a buffer containing the desired concentration of Digoxin.

-

Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. Analyze the data to determine key parameters of the Ca²⁺ transient, including:

-

Peak systolic amplitude

-

Diastolic (baseline) Ca²⁺ level

-

Time to peak (rise time)

-

Rate of decay (calcium removal)

-

Conclusion

Digoxin enhances myocardial contractility through a well-defined mechanism centered on the inhibition of the Na+/K+-ATPase pump. This action increases intracellular calcium, directly augmenting the force of contraction. The quantitative relationship between Digoxin concentration and its inotropic effect has been thoroughly characterized using experimental models such as the Langendorff isolated heart and isolated cardiomyocyte preparations. These techniques remain critical for the preclinical evaluation of new inotropic agents and for advancing the fundamental understanding of cardiac physiology and pharmacology. The detailed protocols and data presented in this guide offer a foundational resource for researchers in cardiovascular drug development.

References

Acrihellin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrihellin is a potent, naturally occurring cardioactive steroid belonging to the bufadienolide class of cardiac glycosides. First identified from plants of the Helleborus genus (family Ranunculaceae), this compound exerts a significant positive inotropic effect on cardiac muscle. This effect is a direct consequence of its inhibitory action on the membrane-bound sodium-potassium adenosine triphosphatase (Na+/K+-ATPase). This guide provides a comprehensive overview of the discovery and origin of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data for this compound is limited in publicly available literature, this guide presents analogous data from well-characterized cardiac glycosides to provide a comparative context for researchers.

Discovery and Origin

This compound is a bufadienolide, a type of cardiac glycoside, that has been isolated from plants belonging to the genus Helleborus, commonly known as hellebores. These herbaceous perennial flowering plants are part of the Ranunculaceae family and have a history in traditional medicine, although their toxicity is well-recognized. The presence of various cardiac glycosides, including this compound, contributes to both the therapeutic and toxic properties of Helleborus extracts.

While the precise historical details of this compound's first isolation and characterization are not extensively documented in readily available scientific literature, research on the chemical constituents of Helleborus species has been ongoing for decades, leading to the identification of numerous cardioactive compounds.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, like all cardiac glycosides, is the Na+/K+-ATPase, an enzyme embedded in the plasma membrane of most animal cells. This enzyme, often referred to as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

The binding of this compound to the Na+/K+-ATPase inhibits its pumping function. This inhibition leads to a cascade of events within the cardiac muscle cell (cardiomyocyte), ultimately resulting in an increased force of contraction (positive inotropy).

Signaling Pathway of this compound's Inotropic Effect

An In-Depth Technical Guide to Acrihellin: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrihellin is a potent cardioactive steroid belonging to the bufadienolide class of compounds. It exerts a positive inotropic effect on cardiac muscle, primarily through the inhibition of the Na+/K+-ATPase enzyme. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in drug development. The document details the mechanism of action, associated signaling pathways, and provides adaptable experimental protocols for its study.

Molecular Structure and Identification

This compound is a complex organic molecule with a steroid backbone. Its precise chemical identity is established by the following identifiers.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 67696-82-6[1] |

| Molecular Formula | C₂₉H₃₈O₇[1] |

| Molecular Weight | 498.61 g/mol [1] |

| IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate[2] |

| SMILES | CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(--INVALID-LINK--C5=COC(=O)C=C5)C)C=O)C[2] |

| InChI | InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |

| PubChem CID | 6917708 |

Mandatory Visualization: 2D Molecular Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| XlogP (Predicted) | 3.2 |

| Melting Point | Not experimentally determined. |

| Boiling Point | Not experimentally determined. |

| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents, a common characteristic of steroid compounds. |

| pKa | Not experimentally determined. |

Biological Activity and Mechanism of Action

This compound is a cardioactive steroid that exhibits a positive inotropic effect, meaning it increases the force of myocardial contraction. This action is primarily mediated through its interaction with the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.

Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. By binding to this enzyme, this compound inhibits its pumping function, leading to a cascade of intracellular events.

Increase in Intracellular Calcium

Inhibition of the Na+/K+-ATPase by this compound leads to an accumulation of intracellular sodium ions (Na+). This increase in intracellular Na+ alters the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX). As a result, the efflux of intracellular calcium ions (Ca2+) is reduced, and in some cases, the exchanger can reverse its direction, leading to an influx of Ca2+. The net effect is an increase in the intracellular calcium concentration.

Positive Inotropic Effect

The elevated intracellular Ca2+ concentration enhances the contractility of cardiomyocytes. More Ca2+ is available to bind to the troponin C complex, which initiates the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle.

Signaling Pathways

The interaction of this compound with the Na+/K+-ATPase not only affects ion transport but also initiates intracellular signaling cascades. This suggests that the Na+/K+-ATPase can function as a signal transducer.

Mandatory Visualization: this compound's Primary Signaling Pathway

Caption: Primary signaling pathway of this compound leading to a positive inotropic effect.

Downstream Signaling Cascades

Beyond the direct impact on intracellular ion concentrations, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can activate several downstream signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This cascade is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

The activation of these pathways can be independent of the inhibition of the ion-pumping function of the Na+/K+-ATPase and may involve conformational changes in the enzyme upon ligand binding, leading to the recruitment and activation of signaling proteins.

Mandatory Visualization: Downstream Signaling from Na+/K+-ATPase

Caption: Downstream signaling pathways activated by this compound binding to Na+/K+-ATPase.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, established methodologies for related bufadienolides and cardiac glycosides can be adapted.

Synthesis of Bufadienolides (Adaptable for this compound)

A general synthetic strategy for bufadienolides often involves the construction of the steroid core followed by the introduction of the characteristic α-pyrone ring at the C-17 position. While a specific protocol for this compound is not available, the synthesis of hellebrigenin derivatives, which share the same steroid core, can provide a foundational methodology.

Mandatory Visualization: General Workflow for Bufadienolide Synthesis

Caption: General workflow for the chemical synthesis of bufadienolides.

Na+/K+-ATPase Inhibition Assay

The inhibitory potency of this compound on the Na+/K+-ATPase can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound.

Protocol Outline:

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine kidney) is used.

-

Reaction Mixture: The enzyme is incubated in a reaction buffer containing MgCl₂, KCl, NaCl, and ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

Measurement of Positive Inotropic Effect

The positive inotropic effect of this compound can be assessed using isolated cardiac muscle preparations.

Protocol Outline:

-

Tissue Preparation: Isolated cardiac tissue, such as guinea pig papillary muscle or atrial strips, is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and stimulated electrically.

-

Contractile Force Measurement: The isometric contractile force is recorded using a force transducer.

-

Drug Administration: After a stabilization period, this compound is added to the organ bath in a cumulative concentration-dependent manner.

-

Data Analysis: The increase in contractile force is measured at each concentration to construct a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Measurement of Intracellular Calcium Concentration

Changes in intracellular calcium concentration induced by this compound can be monitored using fluorescent Ca2+ indicators.

Protocol Outline:

-

Cell Culture: Cardiomyocytes or other suitable cell lines are cultured on coverslips.

-

Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Microscopy: The coverslip is mounted on a fluorescence microscope equipped for live-cell imaging.

-

Drug Application: A baseline fluorescence is recorded before the application of this compound. The change in fluorescence upon addition of this compound is then monitored over time.

-

Data Analysis: The fluorescence intensity is converted into intracellular Ca2+ concentration, allowing for the quantification of the Ca2+ transient induced by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the Na+/K+-ATPase and its role in cardiac contractility and intracellular signaling. Its potent and specific mechanism of action makes it a compound of interest for further investigation in the context of cardiovascular diseases and potentially other therapeutic areas where the Na+/K+-ATPase and its associated signaling pathways are implicated. This guide provides a foundational understanding of this compound's molecular and functional characteristics to aid in future research and development efforts.

References

Acrihellin's Effect on the Sodium-Potassium Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrihellin, a potent cardiac glycoside, exerts its primary pharmacological effect through the specific inhibition of the Na+/K+-ATPase, commonly known as the sodium-potassium pump. This enzyme is integral to maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to cellular homeostasis and excitability. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the Na+/K+-ATPase, detailing the subsequent physiological and pathophysiological consequences. The document summarizes key quantitative data, outlines comprehensive experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

The sodium-potassium pump (Na+/K+-ATPase) is a ubiquitous transmembrane protein essential for the life of most animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[2] This electrogenic process establishes and maintains the steep concentration gradients for Na+ and K+ across the plasma membrane, which are crucial for various cellular functions, including nerve impulse propagation, muscle contraction, and the regulation of cell volume.[3]

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[4] this compound belongs to this class and is recognized for its potent inhibitory action on the Na+/K+-ATPase.[4] By binding to a specific site on the extracellular face of the pump's α-subunit, this compound locks the enzyme in an inactive conformation, thereby blocking its ion-pumping activity. This guide will explore the core of this compound's mechanism of action, its quantitative effects, and the experimental approaches used to elucidate these properties.

Mechanism of Action

The inhibitory effect of this compound on the Na+/K+-ATPase initiates a cascade of events within the cardiomyocyte, ultimately leading to an increase in cardiac contractility (positive inotropic effect). The process can be summarized as follows:

-

Inhibition of the Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, preventing the hydrolysis of ATP and the subsequent transport of Na+ and K+ ions.

-

Increase in Intracellular Sodium: The blockage of the sodium pump leads to an accumulation of intracellular Na+ ([Na+]i).

-

Alteration of the Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX). The NCX typically expels one calcium ion (Ca2+) from the cell in exchange for the entry of three Na+ ions. With a diminished Na+ gradient, the efflux of Ca2+ is reduced, and in some instances, the exchanger can even operate in reverse, bringing more Ca2+ into the cell.

-

Increase in Intracellular Calcium: The net result is an elevation of the intracellular Ca2+ concentration ([Ca2+]i).

-

Enhanced Myocardial Contractility: The increased cytosolic Ca2+ is taken up into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful contraction of the cardiac muscle.

This signaling pathway is the primary mechanism by which this compound and other cardiac glycosides exert their cardiotonic effects.

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's inotropic effect.

Quantitative Data

Table 1: Inhibitory Potency of Digoxin on Na+/K+-ATPase

| Parameter | Value | Species/Tissue Source | Reference |

| IC50 | 0.23 µM | Porcine cerebral cortex |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Typical Intracellular and Extracellular Ion Concentrations

| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) | Reference |

| Na+ | 5-15 | 135-145 | |

| K+ | 100-140 | 3.5-5 |

Note: Inhibition of the Na+/K+-ATPase by this compound will lead to a gradual increase in intracellular Na+ and a decrease in intracellular K+.

Structure-Activity Relationship (SAR)

The biological activity of cardiac glycosides is intrinsically linked to their chemical structure. Several key features are essential for their inhibitory effect on the Na+/K+-ATPase.

Table 3: Key Structural Features and Their Importance for Activity

| Structural Feature | Importance for Na+/K+-ATPase Inhibition |

| Steroid Nucleus | Forms the core scaffold for interaction with the binding site. The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for optimal activity. |

| Unsaturated Lactone Ring at C17 | Essential for binding and inhibitory activity. The five-membered (cardenolide) or six-membered (bufadienolide) ring contributes significantly to the affinity. |

| Sugar Moiety at C3 | Modulates the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and can influence the potency and toxicity of the glycoside. |

| Hydroxyl Group at C14 | A β-hydroxyl group at this position is a characteristic feature of active cardiac glycosides and is important for the correct conformation of the steroid nucleus. |

Experimental Protocols

The following protocols describe standard methods for investigating the effect of this compound on the Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Phosphate Release Assay)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to a working concentration in cold Tris-HCl buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of varying concentrations of this compound (or vehicle control)

-

10 µL of Ouabain for determining total ATPase inhibition (positive control)

-

10 µL of diluted Na+/K+-ATPase enzyme solution

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of 10 mM ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the phosphate release to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Sodium Pump Activity Assay (86Rb+ Uptake Assay)

This assay measures the activity of the sodium pump in intact cells by quantifying the uptake of the radioactive potassium analog, 86Rb+.

Materials:

-

Cultured cells (e.g., cardiomyocytes, erythrocytes)

-

Uptake Buffer: Appropriate physiological salt solution (e.g., Tyrode's solution)

-

86RbCl (radioactive rubidium chloride)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate cells in a suitable multi-well format and allow them to adhere.

-

Pre-incubation: Wash the cells with Uptake Buffer and then pre-incubate them with varying concentrations of this compound or vehicle control in Uptake Buffer at 37°C for 30 minutes. Include a set of wells with a saturating concentration of ouabain to determine the non-specific uptake.

-

Uptake Initiation: Add 86RbCl to each well to a final specific activity and incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Uptake Termination: Rapidly wash the cells three times with ice-cold wash buffer (e.g., isotonic MgCl2) to remove extracellular 86RbCl.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts in the ouabain-treated wells from the total uptake. Determine the percentage of inhibition of the sodium pump activity for each this compound concentration and calculate the IC50 value.

Experimental Workflow for Assessing this compound's Inhibitory Effect

Caption: A typical experimental workflow for assessing Na+/K+-ATPase inhibition.

Conclusion

This compound's potent and specific inhibition of the Na+/K+-ATPase underscores the critical role of this ion pump in cellular physiology. The downstream consequences of this inhibition, particularly the increase in intracellular calcium, form the basis of its therapeutic application as a cardiotonic agent. The quantitative data, while based on a related compound, provides a strong indication of the high affinity of cardiac glycosides for their target. The detailed experimental protocols provided herein offer a robust framework for the further investigation of this compound and other Na+/K+-ATPase inhibitors. A thorough understanding of the structure-activity relationships is vital for the design and development of novel analogs with improved therapeutic profiles. The continued exploration of the intricate interactions between cardiac glycosides and the sodium-potassium pump will undoubtedly pave the way for new therapeutic strategies in cardiovascular medicine and beyond.

References

Preliminary Studies on the Bioactivity of Acrihellin and Related Bufadienolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrihellin, a cardioactive steroid belonging to the bufadienolide class of compounds, has garnered interest for its potential therapeutic applications. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events. This technical guide provides a comprehensive overview of the preliminary bioactivity studies on this compound and related bufadienolides, with a focus on their cardiotonic and potential anticancer effects. Due to the limited availability of quantitative data specifically for this compound, this guide incorporates data from other well-studied bufadienolides to provide a broader context for its potential bioactivities.

Data Presentation: Bioactivity of Bufadienolides

The following tables summarize quantitative data on the bioactivity of various bufadienolides, offering a comparative perspective for the potential efficacy of this compound.

Table 1: Cytotoxicity of Bufadienolides in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Bufotalin | Eca-109 (Esophageal Squamous Carcinoma) | MTT | 1.2 | [1] |

| Bufotalin | KYSE-150 (Esophageal Squamous Carcinoma) | MTT | 0.8 | [1] |

| Bufotalin | KYSE-450 (Esophageal Squamous Carcinoma) | MTT | 2.1 | [1] |

| Bufalin | Eca-109 (Esophageal Squamous Carcinoma) | MTT | 3.6 | [1] |

| Bufalin | KYSE-150 (Esophageal Squamous Carcinoma) | MTT | 2.5 | [1] |

| Bufalin | KYSE-450 (Esophageal Squamous Carcinoma) | MTT | 3.1 |

Table 2: Inotropic Effects of Cardiac Glycosides

| Compound | Tissue | Parameter | EC50 | Reference |

| This compound | Guinea pig left atria | Inotropic effect | Similar to Ouabain | (Qualitative) |

| Phenylephrine | Rat left atria | Positive inotropic effect | Concentration-dependent increase | |

| Phenylephrine | Rat papillary muscle | Positive inotropic effect | Concentration-dependent increase |

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Culture and treat cells with the test compound on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Na+/K+-ATPase Activity Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from a suitable tissue source (e.g., brain cortex or kidney medulla).

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl, KCl, and ATP.

-

Enzyme Reaction: Initiate the reaction by adding the membrane preparation to the reaction mixture. Run parallel reactions with and without ouabain, a specific inhibitor of Na+/K+-ATPase. Incubate at 37°C for a defined period.

-

Stopping the Reaction: Terminate the reaction by adding a stopping solution, such as trichloroacetic acid (TCA).

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and other bufadienolides.

Caption: Experimental workflow for assessing in vitro bioactivity.

Caption: Mechanism of this compound-induced inotropy.

Caption: General signaling pathways modulated by bufadienolides leading to apoptosis.

References

Acrihellin: A Technical Guide for its Application as a Research Tool in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrihellin, a lesser-known cardiac glycoside, presents significant potential as a specialized research tool for investigating cellular signaling pathways.[1] Like other members of its class, its primary mechanism of action involves the targeted inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream events, making this compound a valuable probe for dissecting complex biological processes. This technical guide provides an in-depth overview of this compound's core mechanism, detailed experimental protocols for its use, and a summary of its potential applications in research, particularly in the fields of oncology and cell biology.

Core Mechanism of Action

This compound is a small molecule drug that functions as a potent inhibitor of the Na+/K+-ATPase.[1] This enzyme, also known as the sodium-potassium pump, is an integral membrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. This process is fundamental for maintaining the electrochemical gradients across the plasma membrane, which are crucial for a multitude of cellular functions, including nerve impulse transmission, muscle contraction, and secondary active transport.

By binding to the Na+/K+-ATPase, this compound disrupts this ion transport. The immediate consequence is an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. This rise in cytosolic calcium is a key event that triggers a wide array of downstream signaling pathways.

Quantitative Data

Table 1: Comparative Potency of Various Cardiac Glycosides

| Cardiac Glycoside | Target | IC50 (M) | Effect | Reference |

| ASI-222 | Swine brain Na+,K+-ATPase | 1.3 x 10-7 | Inhibition | [2] |

| ASI-254 | Swine brain Na+,K+-ATPase | 1.4 x 10-7 | Inhibition | [2] |

| Ouabain | Swine brain Na+,K+-ATPase | 1.75 x 10-6 | Inhibition | [2] |

| Digoxin | Swine brain Na+,K+-ATPase | 1.6 x 10-6 | Inhibition | |

| Digoxin | Porcine cerebral cortex Na+/K+-ATPase | 0.23 x 10-6 | Inhibition |

Note: The IC50 values are dependent on the specific enzyme source and assay conditions.

Researchers can determine the specific IC50 of this compound for their experimental system by employing the detailed protocols provided in the subsequent sections.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the effects of this compound in their specific experimental models. These protocols are based on standard methodologies used for studying cardiac glycosides and can be adapted as needed.

Na+/K+-ATPase Activity Assay (Malachite Green Method)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water

-

Solution B: 4.2% Ammonium Molybdate in 4M HCl

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., ouabain).

-

Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.

-

Add 70 µL of the Na+/K+-ATPase enzyme preparation to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Create a standard curve using the phosphate standards to determine the amount of Pi released in each well.

-

Calculate the percent inhibition of Na+/K+-ATPase activity for each this compound concentration and determine the IC50 value.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips or in a 96-well imaging plate

-

Fura-2 AM stock solution (1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic F-127 (20% in DMSO)

-

This compound stock solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in the ratio is proportional to the change in intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the minimum and maximum ratios for calculating the absolute calcium concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Cells of interest

-

96-well cell culture plate

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Western Blot for Src Kinase Activation

This protocol is used to detect the phosphorylation of Src kinase, a downstream target of Na+/K+-ATPase signaling, in response to this compound.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.

Mandatory Visualizations

Caption: this compound's primary mechanism of action.

Caption: Workflow for determining the IC50 of this compound.

Potential Research Applications

This compound's ability to modulate intracellular ion concentrations and activate downstream signaling pathways makes it a versatile tool for a range of research applications:

-

Cancer Research: The Na+/K+-ATPase is increasingly recognized as a therapeutic target in cancer. Inhibition of the pump by cardiac glycosides can induce apoptosis and autophagy in cancer cells. This compound can be used to investigate the role of Na+/K+-ATPase in cancer cell proliferation, survival, and sensitivity to other chemotherapeutic agents.

-

Signal Transduction: The activation of Src kinase and other signaling molecules downstream of Na+/K+-ATPase inhibition can be explored using this compound. This allows for the dissection of the complex signaling networks that are regulated by ion gradients.

-

Cardiovascular Research: As a cardiac glycoside, this compound can be used to study the mechanisms of cardiac muscle contraction and the pathophysiology of heart failure in in vitro and ex vivo models.

-

Neurobiology: The Na+/K+-ATPase is critical for neuronal function. This compound can be employed to investigate the role of ion homeostasis in neuronal excitability, neurotransmitter release, and neurodegenerative processes.

Conclusion

This compound, while less studied than other cardiac glycosides, holds considerable promise as a specialized research tool. Its ability to potently and specifically inhibit the Na+/K+-ATPase provides a powerful means to manipulate intracellular ion concentrations and probe the resulting downstream signaling events. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to further elucidate its role in complex biological systems. The continued investigation of this compound and similar compounds will undoubtedly contribute to a deeper understanding of cellular physiology and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes: Protocol for Utilizing Acrihellin in an Isolated Organ Bath

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrihellin is a semi-synthetic cardiac glycoside, a class of compounds known for their potent effects on heart muscle contractility.[1] These compounds are pivotal in cardiovascular research and have historical significance in the treatment of heart failure.[2][3][4] The primary mechanism of action for cardiac glycosides involves the specific inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[2] This inhibition leads to a cascade of intracellular ionic changes, culminating in an enhanced contractile force, known as a positive inotropic effect.

The isolated perfused heart, or Langendorff preparation, is a cornerstone ex vivo technique in pharmacology and physiology. It allows for the detailed study of cardiac function in a controlled environment, free from systemic neuronal and hormonal influences. This application note provides a comprehensive protocol for investigating the dose-dependent effects of this compound on cardiac function using the Langendorff apparatus.

Mechanism of Action: this compound's Positive Inotropic Effect

This compound exerts its cardiotonic effects by binding to and inhibiting the Na+/K+-ATPase pump located on the sarcolemma of cardiac muscle cells. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

-

Inhibition of Na+/K+-ATPase: this compound blocks the pump, leading to an accumulation of intracellular Na+.

-

Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+).

-

Increased Intracellular Ca2+: This results in a net increase in the intracellular Ca2+ concentration ([Ca2+]i).

-

Enhanced Contractility: Higher [Ca2+]i leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR) and subsequent release during excitation-contraction coupling. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.

Experimental Protocol: Langendorff Isolated Heart Preparation

This protocol details the methodology for assessing the cardiac effects of this compound using an isolated heart from a rodent model (e.g., Sprague-Dawley rat).

-

Apparatus: Langendorff system, peristaltic pump, pressure transducer, data acquisition system (e.g., PowerLab), heated water bath, and heart chamber.

-

Surgical Tools: Scissors, forceps, hemostats.

-

Animal Model: Sprague-Dawley rat (250-300g).

-

Chemicals: this compound, Dimethyl sulfoxide (DMSO), Heparin, Anesthetic (e.g., sodium pentobarbital).

-

Krebs-Henseleit Buffer (KHB) Components: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, D-Glucose, CaCl₂.

A. Krebs-Henseleit Buffer (1L)

-

Dissolve the following salts in ~900 mL of double-distilled water:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

NaHCO₃: 2.1 g

-

D-Glucose: 2.0 g

-

-

Separately dissolve 0.28 g of CaCl₂ in 50 mL of water.

-

Continuously bubble the main buffer solution with carbogen (95% O₂, 5% CO₂) for at least 20 minutes.

-

Slowly add the CaCl₂ solution to the main buffer while stirring to prevent precipitation.

-

Adjust the final volume to 1L with water. The final pH should be 7.4.

-

Warm the buffer to 37°C before use.

B. This compound Stock Solution (10 mM) this compound has low aqueous solubility and requires an organic solvent like DMSO for the stock solution.

-

Weigh the required amount of this compound powder.

-

Dissolve in high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve ~5 mg of this compound (MW ~498.6 g/mol ) in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

C. This compound Working Solutions

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions in Krebs-Henseleit Buffer to achieve the final desired concentrations for the dose-response curve (e.g., 1 nM to 1 µM).

-

Ensure the final DMSO concentration in the perfusate does not exceed 0.1% to avoid solvent-induced cardiotoxicity.

-

Anesthesia and Heparinization: Anesthetize the rat according to approved institutional protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold KHB to induce cardiac arrest.

-

Cannulation: Trim away excess tissue, leaving a sufficient length of the aorta. Securely mount the aorta onto the cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.

-

Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 60-80 mmHg). The heart should resume spontaneous beating.

-

LV Pressure Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of approximately 5-10 mmHg.

-

Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor and record baseline parameters.

-

Baseline Recording: After stabilization, record baseline cardiac parameters for 10-15 minutes. Key parameters include:

-

Left Ventricular Developed Pressure (LVDP = LV Systolic Pressure - LVEDP)

-

Heart Rate (HR)

-

Maximal rate of pressure development (+dP/dtmax)

-

Minimal rate of pressure decay (-dP/dtmin)

-

Coronary Flow (CF)

-

-

This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Allow the heart to stabilize for 10-15 minutes at each concentration before recording data.

-

Washout: After the highest concentration, switch back to the drug-free KHB to observe any reversal of effects.

Data Presentation

The positive inotropic effect of this compound is characterized by a dose-dependent increase in myocardial contractility. The following table presents illustrative data summarizing the expected effects of this compound on key cardiac functional parameters in an isolated rat heart preparation.

| This compound Concentration | LVDP (% of Baseline) | Heart Rate (bpm) | +dP/dtmax (% of Baseline) | Coronary Flow (mL/min) |

| Baseline | 100 ± 5 | 280 ± 15 | 100 ± 6 | 12.5 ± 1.1 |

| 1 nM | 115 ± 6 | 278 ± 14 | 120 ± 7 | 12.3 ± 1.0 |

| 10 nM | 145 ± 8 | 275 ± 16 | 155 ± 9 | 12.1 ± 1.2 |

| 100 nM | 180 ± 10 | 272 ± 15 | 195 ± 11 | 11.8 ± 1.1 |

| 1 µM | 210 ± 12 | 265 ± 18 | 230 ± 14 | 11.5 ± 0.9 |

Values are presented as mean ± SEM. This data is representative and intended for illustrative purposes.

Mandatory Visualizations

References

- 1. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple signal transduction pathways link Na+/K+-ATPase to growth-related genes in cardiac myocytes. The roles of Ras and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utoledo.edu [utoledo.edu]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Acrihellin in In Vitro Cardiac Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrihellin is a potent cardiotonic steroid belonging to the bufadienolide class of compounds. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances the force of myocardial contraction, producing a positive inotropic effect.

These application notes provide a comprehensive overview of the use of this compound in in vitro cardiac muscle studies. The document includes a summary of its effects on cardiac contractility, detailed experimental protocols for assessing its activity, and diagrams illustrating its mechanism of action and experimental workflows.

A critical consideration when working with this compound is its amphiphilic nature, which causes it to escape from aqueous solutions, such as Tyrode's solution, when bubbled with gas. This can lead to a rapid decline in the effective concentration in the organ bath. Therefore, experimental setups should be designed to minimize this effect, for instance, by using a closed perfusion system or by directly measuring and maintaining the this compound concentration throughout the experiment.

Quantitative Data Summary